ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazol (benzimidazole) core fused with a pyrrolidinone ring substituted at the 3-position with a 3-chlorophenyl group. This structure is of interest in medicinal chemistry due to its resemblance to pharmacologically active scaffolds targeting enzymes or receptors, such as kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-2-28-20(27)13-25-18-9-4-3-8-17(18)23-21(25)14-10-19(26)24(12-14)16-7-5-6-15(22)11-16/h3-9,11,14H,2,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYLGBUBZDWPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced by reacting the benzodiazole derivative with a suitable amine and a carbonyl compound under controlled temperature and pressure.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups
Substitution Products: Derivatives with different substituents replacing the chlorine atom
Scientific Research Applications
Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing vs. In contrast, the 2,5-dimethoxyphenyl substituent in D212-0201 () provides electron-donating methoxy groups, which may improve solubility or alter binding kinetics . The 3-methylphenyl group in BA61860 () increases lipophilicity, possibly affecting membrane permeability or metabolic stability compared to the chloro analog .
Functional Group Variations :
Molecular Weight and Pharmacological Implications
- The target compound’s calculated molecular weight (410.85 g/mol) is lower than BA61860 (438.52 g/mol) and 10f (514.2 g/mol), aligning with Lipinski’s "Rule of Five" for drug-likeness. The higher molecular weight of 10f may limit oral bioavailability despite its ureido-thiazole motif .
Analytical and Computational Tools
Biological Activity
Ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H23ClN2O3 |
| Molecular Weight | 386.9 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : It has been shown to scavenge free radicals, thus reducing oxidative stress in cellular models.
- Antimicrobial Properties : In vitro studies indicate that the compound possesses significant antimicrobial activity against a range of bacteria and fungi.
1. Neuropharmacological Effects
Research indicates that this compound may have neuroprotective effects. In animal models, it has been observed to improve cognitive functions and reduce symptoms of anxiety and depression.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated a related compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that compounds with similar structures could significantly reduce cell death rates.
Study 2: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of benzodiazole derivatives, it was found that certain modifications enhanced activity against Gram-positive bacteria. This suggests that ethyl 2-{2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-y]-1H-benzodiazol-1-y}acetate could exhibit similar or improved antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
